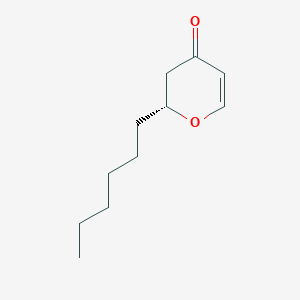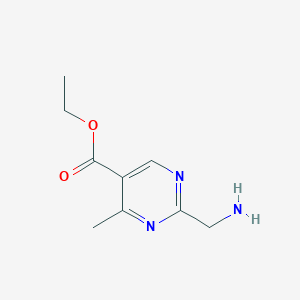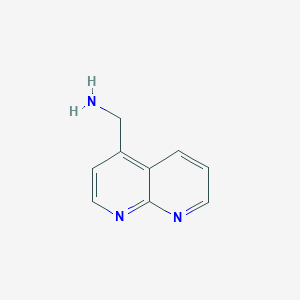![molecular formula C28H41NOS B12624431 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920300-29-4](/img/structure/B12624431.png)
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a compound belonging to the class of isoindolinones, which are known for their diverse biological activities and applications in various fields. This compound features a hexadecylsulfanyl group attached to the isoindolinone core, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the reaction of isoindolinone derivatives with hexadecylthiol. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the isoindolinone core. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexadecylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted isoindolinone derivatives.
Scientific Research Applications
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The hexadecylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The isoindolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Hexadecylthio)-2,3-dihydro-1H-benzo[e]isoindol-1-one
- 3-(Hexadecylsulfanyl)-1-isoindolinone
- Dibenzo[e,g]isoindol-1-ones
Uniqueness
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to the presence of the hexadecylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, stability, and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
920300-29-4 |
|---|---|
Molecular Formula |
C28H41NOS |
Molecular Weight |
439.7 g/mol |
IUPAC Name |
3-hexadecylsulfanyl-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C28H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-31-28-25-21-20-23-18-15-16-19-24(23)26(25)27(30)29-28/h15-16,18-21,28H,2-14,17,22H2,1H3,(H,29,30) |
InChI Key |
HOCADTPLSUXELI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)

![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)

![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12624389.png)

![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)
![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)


